molecular formula C30H19N5Na2O7S2 B12809213 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt CAS No. 75627-22-4

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt

Cat. No.: B12809213
CAS No.: 75627-22-4
M. Wt: 671.6 g/mol
InChI Key: OJDQVFORWUEMCR-UHFFFAOYSA-L
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Description

This compound is a disazo dye characterized by two azo (-N=N-) linkages and multiple sulfonic acid (-SO₃H) groups, neutralized as sodium salts. Its structure includes a naphthalene backbone substituted with amino (-NH₂), hydroxy (-OH), and sulfonic acid groups, which confer water solubility and chromatic properties. Such dyes are typically used in textiles, inks, and industrial applications due to their intense color and stability. The presence of two azo groups increases molecular conjugation, enhancing light absorption in the visible spectrum. 1, H318) under EU Regulation (CE) No. 790/2009 .

Properties

CAS No.

75627-22-4

Molecular Formula

C30H19N5Na2O7S2

Molecular Weight

671.6 g/mol

IUPAC Name

disodium;7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H21N5O7S2.2Na/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25;;/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

OJDQVFORWUEMCR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

  • 7-Amino-4-hydroxy-3-naphthalenesulfonic acid derivatives serve as coupling components.
  • 1-Naphthylamine or 1-naphthalenesulfonic acid derivatives are diazotized to form diazonium salts.
  • Sodium hydroxide or other alkaline agents to maintain alkaline conditions during coupling.

Stepwise Synthesis

  • Diazotization:

    • Aromatic amines such as 1-naphthylamine or 7-amino-4-hydroxy-3-naphthalenesulfonic acid derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.
    • The reaction is carefully controlled to prevent decomposition of the diazonium intermediate.
  • Azo Coupling:

    • The diazonium salt solution is added slowly to an alkaline solution containing the coupling component (e.g., 7-amino-4-hydroxy-3-naphthalenesulfonic acid).
    • The pH is maintained typically between 8 and 10 to favor coupling and avoid side reactions.
    • The coupling reaction proceeds via electrophilic aromatic substitution, forming the azo bond (-N=N-).
    • Temperature is kept low to moderate (0–25 °C) to control reaction rate and product quality.
  • Isolation and Purification:

    • The azo dye precipitates or remains in solution depending on conditions.
    • The product is isolated by filtration or crystallization.
    • Washing with water and drying yields the sodium salt form of the azo dye.

Specific Notes on the Target Compound

  • The compound involves coupling of a diazonium salt derived from 1-naphthalenesulfonic acid derivatives with 7-amino-4-hydroxy-3-naphthalenesulfonic acid.
  • The presence of multiple sulfonic acid groups requires careful pH control to maintain solubility and prevent premature precipitation.
  • The azo coupling at the 3-position of the naphthalene ring is favored due to activation by the hydroxy and amino groups.

Research Findings and Data

Reaction Conditions and Yields

Step Conditions Notes Typical Yield (%)
Diazotization 0–5 °C, NaNO2 + HCl Freshly prepared diazonium salt >90
Azo Coupling pH 8–10, 0–25 °C, alkaline medium Slow addition, stirring, controlled pH 85–95
Isolation Filtration/crystallization Washing with water, drying 80–90

Analytical Characterization

  • UV-Vis spectroscopy confirms azo bond formation with characteristic absorption maxima.
  • Infrared spectroscopy shows sulfonate and azo functional groups.
  • Elemental analysis matches expected composition for sodium salt form.
  • High-performance liquid chromatography (HPLC) confirms purity >95%.

Summary of Preparation Method

Stage Reagents/Conditions Purpose
Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Formation of diazonium salt
Coupling Diazonium salt + 7-amino-4-hydroxy-3-naphthalenesulfonic acid, pH 8–10, 0–25 °C Azo bond formation
Isolation Filtration/crystallization, washing, drying Purification and sodium salt formation

Additional Considerations

  • The reaction must be performed under controlled temperature to avoid diazonium salt decomposition.
  • Alkaline conditions are critical for coupling efficiency and product solubility.
  • The presence of multiple sulfonic acid groups enhances water solubility but requires careful pH adjustment.
  • Scale-up requires monitoring of reaction exotherm and mixing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can result in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dyes and Pigments

This compound serves as a crucial intermediate in the synthesis of various dyes. It enhances color stability and brightness in textiles and plastics. The presence of sulfonic acid groups in its structure allows for improved solubility and interaction with dye substrates, making it a preferred choice in dye formulations.

Key Properties:

  • Acts as a coupling agent in azo dye synthesis.
  • Enhances the solubility of dyes in aqueous solutions.
  • Contributes to the brightness and stability of colorants.

Surfactants

In the field of detergents, sodium 2-naphthalenesulfonate functions as an effective surfactant. It reduces surface tension, which improves the wetting properties of cleaning formulations. This leads to better penetration into stains and enhances cleaning efficiency.

Applications:

  • Used in household and industrial cleaning products.
  • Improves emulsification and dispersion of oily substances.

Pharmaceuticals

In pharmaceutical formulations, this compound is utilized as an additive to enhance the solubility of active ingredients. This property is particularly beneficial for poorly soluble drugs, facilitating better drug formulation and delivery.

Benefits:

  • Increases bioavailability of active pharmaceutical ingredients.
  • Supports the development of more effective drug delivery systems.

Analytical Chemistry

Sodium 2-naphthalenesulfonate is employed as a reagent in various analytical methods, particularly in spectrophotometry. Its strong UV absorbance characteristics make it useful for detecting and quantifying different substances.

Applications:

  • Serves as an ion-pair reagent in high-performance liquid chromatography (HPLC).
  • Enhances separation of ionic and polar compounds during analysis.

Water Treatment

This compound plays a role in water treatment processes by acting as a flocculating agent. It aids in removing impurities from water, thereby improving overall water quality.

Mechanism:

  • Facilitates the aggregation of suspended particles, making them easier to remove from water systems.

Case Studies and Research Findings

Research has documented various applications and benefits of sodium 2-naphthalenesulfonate:

  • Dye Synthesis : A study highlighted its role as a diazo component in synthesizing azo dyes, demonstrating its effectiveness in producing vibrant colors with high stability under various conditions .
  • Pharmaceutical Formulations : Investigations into drug formulations have shown that incorporating this compound can significantly enhance the solubility profiles of active ingredients, leading to improved therapeutic outcomes .
  • Analytical Techniques : In analytical chemistry, it has been shown that using sodium 2-naphthalenesulfonate as an ion-pairing agent improves the resolution of complex mixtures during HPLC analysis .

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in dyeing processes and potential binding with biological molecules in medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituent positions, sulfonation patterns, and azo linkages. Below is a comparative analysis based on evidence:

Compound Name Key Structural Features Applications Regulatory Status Key Differences
Target Compound : 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt Two azo groups; amino, hydroxy, and sulfonic acid substituents at positions 7, 4, and 3/7 Textile dyeing, industrial pigments Classified as Eye Dam. 1 (EU) Higher sulfonation degree enhances solubility compared to monosulfonated analogs.
1,5-Naphthalenedisulfonic acid, 3-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]-7-sulfo-1-naphthalenyl]azo]- (CAS 93858-03-8) Four sulfonic acid groups; disazo linkages Reactive dyes for cellulose fibers Subject to significant new use reporting (US EPA) Additional sulfonic groups increase molecular weight (859.7 g/mol) and anionic charge.
4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic acid, sodium salt (CAS S587664) Single azo group; phenyl substituent pH indicators, food colorants (non-carcinogenic) Not classified as hazardous Lacks amino groups and second azo linkage, reducing conjugation and color intensity.
7-Hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid, trisodium salt (Cerven kysela 18) Trisulfonated; hydroxy and azo groups at positions 7/8 Food-grade red dye (e.g., Rouge de cochenille A) Compliant with FAO/WHO food additive standards Trisodium salt form improves stability in acidic conditions.
2-Naphthalenesulfonic acid, 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methylphenyl)azo]-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-[(2-methyl-4-sulfophenyl)azo]- (CAS 83232-32-0) Methyl and carbonyldiimino bridges; branched azo linkages Specialty pigments, coatings Listed in AICS as a carcinogenic amine precursor Methyl groups reduce water solubility but improve lightfastness.

Physicochemical Properties

Property Target Compound 1,5-Naphthalenedisulfonic Acid Analog 4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic Acid
Molecular Weight ~800–850 g/mol* 859.7 g/mol 374.3 g/mol
Solubility High (sulfonate) Very high (tetrasulfonated) Moderate (monosulfonated)
λmax (Visible Range) ~500–600 nm* ~550–650 nm ~450–500 nm
Stability pH-stable (2–12) Degrades above pH 12 Stable in acidic conditions

*Estimated based on structural analogs.

Biological Activity

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt, known for its complex azo structure, is a compound of significant interest in various biological and chemical applications. This article reviews its biological activity, including toxicity studies, mutagenicity assessments, and potential applications in different fields.

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₈H₁₅N₄NaO₈S₂
  • Molecular Weight : 453.46 g/mol
  • CAS Number : Not specifically listed but related to naphthalene sulfonic acids.

Toxicity and Safety Assessments

  • Acute and Chronic Toxicity :
    • Studies indicate that sodium naphthalenesulfonate, a related compound, shows low acute toxicity with no significant adverse effects observed at high doses (up to 1000 mg/kg/day) in animal models .
    • No developmental or reproductive toxicity was noted in repeated dose studies, suggesting a favorable safety profile for potential applications .
  • Genotoxicity :
    • The Ames test conducted on related compounds has shown negative results, indicating an absence of mutagenic potential. This suggests that the compound may not pose significant genetic risks under standard exposure scenarios .
  • Dermal Absorption :
    • Data indicate that approximately 1% of the applied dose is absorbed through the skin. While this level of absorption is relatively low, it raises considerations for formulations intended for dermal application .

Case Studies and Research Findings

Several studies have explored the biological activity of naphthalenesulfonic acid derivatives:

  • Antimicrobial Activity :
    • Research has demonstrated that certain naphthalene sulfonic acid derivatives exhibit antimicrobial properties against various bacterial strains. These findings suggest potential applications in pharmaceuticals and as preservatives in cosmetic formulations .
  • Environmental Impact :
    • The biodegradability of naphthalene sulfonic acid derivatives has been assessed, indicating that these compounds can be broken down by microbial action in wastewater treatment processes. This property is crucial for minimizing environmental impact when used in industrial applications .
  • Applications in Dye Chemistry :
    • The compound's azo structure makes it suitable for use as a dye or pigment in textiles and other materials. Its stability and vivid coloration are advantageous for various industrial applications .

Data Summary Table

PropertyFinding
Acute ToxicityLow (no significant effects at 1000 mg/kg)
Chronic ToxicityNo developmental/reproductive effects
GenotoxicityNegative (Ames test)
Dermal Absorption~1% absorption
Antimicrobial ActivityEffective against various bacteria
Environmental BiodegradabilityYes

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound is synthesized via multi-step azo-coupling reactions. Critical steps include:

  • Diazotization : Use sodium nitrite in acidic media (pH < 3) at 0–5°C to diazotize aromatic amines.
  • Coupling : React diazonium salts with naphthalene derivatives (e.g., 7-amino-4-hydroxy-2-naphthalenesulfonic acid) under controlled pH (8–10) to ensure regioselectivity .
  • Purification : Employ recrystallization in ethanol-water mixtures or ion-exchange chromatography to remove unreacted sulfonic acid intermediates. Purity ≥90% is achievable via technical-grade protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • UV-Vis Spectroscopy : Detect λmax in the 450–600 nm range due to π→π* transitions in the azo and naphthalene groups .
  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in D2O to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 102–110 ppm for <sup>13</sup>C) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M–Na]<sup>−</sup> and fragmentation patterns of azo bonds .

Q. How should this compound be handled for safe laboratory use?

  • Storage : Keep in airtight containers at 4°C to prevent oxidation of the azo group.
  • Safety : Classified as Eye Dam. 1 (H318) under EU Regulation (EC) No. 1272/2007. Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can conflicting stability data under varying pH conditions be resolved?

Studies report instability at pH > 10 due to hydrolysis of the azo bond. To address contradictions:

  • Controlled Kinetic Studies : Monitor degradation via HPLC at 25°C across pH 2–12.
  • Buffer Selection : Use phosphate (pH 2–7.5) and carbonate (pH 8–10) buffers to avoid ionic interference .
  • Validation : Compare results with structurally similar azo dyes (e.g., 4-hydroxy-3-[(4-sulfophenyl)azo]-1-naphthalenesulfonic acid) to identify substituent effects .

Q. What computational models predict interactions with biological targets (e.g., enzymes or DNA)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1BM0) or DNA G-quadruplexes.
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonate groups for electrostatic interactions) .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER force field) .

Q. What challenges arise in characterizing degradation products?

Degradation via azo bond cleavage produces aromatic amines (potential carcinogens). Mitigation strategies include:

  • LC-MS/MS : Identify fragments like 7-amino-4-hydroxy-2-naphthalenesulfonic acid (m/z 239.25) .
  • Toxicity Screening : Use Ames tests to evaluate mutagenicity of degradation byproducts .

Methodological Guidance Table

ParameterRecommended ProtocolKey References
Synthetic Yield 60–75% (via stepwise coupling)
λmax 520 nm (aqueous solution, pH 7)
Stability (pH 7) t1/2 > 30 days (4°C, dark)
HPLC Conditions C18 column, 0.1% TFA in H2O/MeCN gradient

Key Research Gaps

  • Solvatochromism : Limited data on spectral shifts in non-aqueous solvents.
  • Biolabeling : Potential as a fluorescent probe remains unexplored; modify sulfonate groups for cell permeability .

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